3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
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Overview
Description
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is the glucose transporter GLUT1 . GLUT1 is a cell membrane protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1, inhibiting its function and thereby reducing glucose uptake by cells .
Pharmacokinetics
Its cell-permeable nature suggests it can be absorbed and distributed into cells effectively
Result of Action
The primary molecular effect of this compound is the inhibition of glucose uptake by cells, which can disrupt cellular energy production . On a cellular level, this could lead to reduced cell growth or even cell death, particularly in cells that are highly dependent on glucose for energy, such as cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different chemical properties and biological activities.
Fluorinated Quinolines: Similar in having a fluorine atom, these compounds exhibit unique properties due to the presence of fluorine, which can enhance biological activity.
Uniqueness
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is unique due to the combination of the trifluoromethyl group and the benzenesulfonamide moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-7-15(23-12-3-2-4-13(9-12)26(21,24)25)14-6-5-11(17(18,19)20)8-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIATEBWKWFRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=CC=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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